molecular formula C18H17F3O B7993047 4'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone

4'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone

Cat. No.: B7993047
M. Wt: 306.3 g/mol
InChI Key: HQBOAQQPXGBJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group and a tert-butylphenyl group attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone can be achieved through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. For this compound, the reaction typically involves the use of 4-tert-butylbenzaldehyde and 2,2,2-trifluoroacetophenone as starting materials. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 4’-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

4’-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4’-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a potential candidate for drug development, where it can modulate the activity of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: An organic compound with similar structural features but lacks the trifluoromethyl group.

    4-tert-Butylbenzaldehyde: Shares the tert-butylphenyl group but has an aldehyde functional group instead of a ketone.

    2,2,2-Trifluoroacetophenone: Contains the trifluoromethyl group but lacks the tert-butylphenyl group.

Uniqueness

4’-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and tert-butylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-[4-(4-tert-butylphenyl)phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(22)18(19,20)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBOAQQPXGBJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.